2,5-Difluorobenzene-1,4-diamine
Description
Significance of Aromatic Diamine Scaffolds in Organic Synthesis
Aromatic diamine scaffolds are fundamental components in the construction of a wide array of complex organic molecules. Their two amino groups provide reactive sites for the formation of polymers, dyes, and biologically active compounds. These scaffolds serve as versatile starting materials, enabling chemists to build intricate molecular architectures through various reactions such as diazotization, condensation, and cross-coupling reactions. The spatial arrangement of the amino groups on the aromatic ring dictates the geometry and properties of the resulting products, influencing everything from the rigidity of a polymer chain to the binding affinity of a drug molecule. The ability to modify these scaffolds, for instance by introducing substituents like fluorine, further expands their utility in creating novel molecules with tailored functionalities.
Unique Reactivity and Structural Implications of Fluorine Substitution on Aromatic Systems
The substitution of hydrogen with fluorine on an aromatic ring has profound effects on the molecule's reactivity and structure. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly influences the electron density of the aromatic ring. numberanalytics.com This electronic perturbation can decrease the ring's reactivity towards electrophilic aromatic substitution while making it more susceptible to nucleophilic aromatic substitution. numberanalytics.com
Positioning of 2,5-Difluorobenzene-1,4-diamine within Advanced Chemical Syntheses
This compound holds a strategic position in advanced chemical syntheses due to the unique interplay of its functional groups. The two amino groups provide sites for further chemical transformations, while the two fluorine atoms modulate the reactivity of the benzene (B151609) ring and impart desirable properties to the final products. This specific arrangement of substituents makes it a valuable precursor for the synthesis of high-performance polymers, liquid crystals, and specialized electronic materials.
For instance, the diamine can be polymerized to form polyimides and other polymers with enhanced thermal stability and specific optical properties. The fluorine atoms can also direct the regioselectivity of subsequent reactions, allowing for precise control over the final molecular structure. Research has shown that related fluorinated diamine structures are utilized in the synthesis of biologically active heterocyclic compounds, highlighting the potential of this compound as a scaffold in medicinal chemistry.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluorobenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTNFNZZMROBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303645 | |
| Record name | 2,5-Difluoro-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-52-2 | |
| Record name | 2,5-Difluoro-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluoro-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Difluorobenzene 1,4 Diamine
Classical Approaches to Difluorinated Phenylenediamines
Traditional methods for synthesizing difluorinated phenylenediamines, including 2,5-Difluorobenzene-1,4-diamine, have historically relied on multi-step sequences involving halogenated precursors and the reduction of nitro-functionalized intermediates.
Multi-step Synthesis Routes from Halogenated Precursors
The synthesis of fluorinated aromatic compounds often begins with more common halogenated benzenes. A representative classical approach to obtaining a difluorinated diamine structure involves a sequence of nitration, halogen exchange (fluorination), and reduction. For instance, a precursor like 1,4-dichlorobenzene (B42874) could theoretically undergo dinitration to yield 1,4-dichloro-2,5-dinitrobenzene. The subsequent crucial step would be a Halex (halogen exchange) reaction, where the chlorine atoms are substituted by fluorine using a fluoride (B91410) salt such as potassium fluoride (KF). This reaction is often performed in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane, sometimes with a phase-transfer catalyst to enhance reactivity. The final step is the reduction of the nitro groups to amines.
Reduction Strategies for Nitro-Fluorinated Benzene (B151609) Derivatives
A more direct and common classical approach involves the reduction of a nitro-fluorinated benzene derivative. The key intermediate for the target compound is 2,5-difluoro-1,4-dinitrobenzene. This precursor can be synthesized by the nitration of 1,4-difluorobenzene (B165170). The nitration of 1,4-difluorobenzene with potassium nitrate (B79036) in sulfuric acid can produce 2,5-difluoronitrobenzene. chemicalbook.com Further nitration under forcing conditions would be required to introduce the second nitro group.
Once the 2,5-difluoro-1,4-dinitrobenzene intermediate is obtained, the reduction of the two nitro groups to form the corresponding diamine is the final step. Classical reduction strategies typically employ metal-acid systems or metal salts.
Tin(II) Chloride (SnCl₂) : A widely used method involves dissolving the dinitro compound in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and treating it with an acidic solution of stannous chloride. The reaction often requires heating under reflux to proceed to completion.
Iron in Acidic Media (Fe/HCl or Fe/CH₃COOH) : The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric or acetic acid, is another robust method for converting aromatic nitro compounds to anilines.
Sodium Sulfide (B99878)/Hydrosulfide (B80085) : In some cases, sodium sulfide or sodium hydrosulfide can be used for the selective reduction of nitro groups, although this is less common for complete dinitro reduction.
These classical reduction methods are effective but often generate significant amounts of metallic waste, which can pose environmental and disposal challenges.
Advanced Synthetic Techniques for Enhanced Efficiency
To overcome the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, selective, and sustainable pathways. These include nucleophilic aromatic substitution, catalytic hydrogenation, and continuous flow processes.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Synthesis of Fluorinated Diamines
Nucleophilic aromatic substitution (SNAr) is a powerful reaction for forming carbon-nucleophile bonds on electron-deficient aromatic rings. wikipedia.orgbyjus.com The presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to a leaving group (like a halogen) greatly activates the ring towards nucleophilic attack. masterorganicchemistry.com Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions due to the high polarization of the C-F bond.
A potential advanced synthesis for this compound could start from a tetra-substituted benzene ring, such as 1,2,4,5-tetrafluorobenzene (B1209435) or 1,4-dinitro-2,5-difluorobenzene. A more practical approach involves the stepwise substitution of fluorine atoms on a highly activated precursor like 1,5-difluoro-2,4-dinitrobenzene. mdpi.com In this strategy, a nitrogen nucleophile, such as ammonia (B1221849) or a protected amine equivalent, displaces a fluorine atom. A subsequent reduction of the nitro groups would then yield the desired diamine.
The general mechanism involves two steps:
Nucleophilic Attack : The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org
Leaving Group Departure : Aromaticity is restored by the expulsion of the leaving group (fluoride ion).
The high reactivity of fluorinated dinitroarenes towards SNAr allows these reactions to proceed under mild conditions, often leading to high yields and selectivity. mdpi.comnih.gov
Catalytic Hydrogenation Pathways for Aromatic Amines
Catalytic hydrogenation is a widely adopted modern alternative to stoichiometric metal-based reductions for converting nitro groups to amines. This method offers cleaner reactions, easier product isolation, and avoids the generation of heavy metal waste. A patent for a related compound, 2,4-difluoroaniline, describes the catalytic hydrogenation of 2,4-difluoronitrobenzene (B147775) using a palladium-nickel catalyst on a composite support. google.com
For the synthesis of this compound from 2,5-difluoro-1,4-dinitrobenzene, a similar approach would be employed. The reaction involves treating the dinitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.
Common Catalysts and Conditions for Nitro Group Hydrogenation:
| Catalyst | Support | Solvent | Pressure | Temperature |
|---|---|---|---|---|
| Palladium (Pd) | Carbon (C) | Ethanol, Methanol (B129727), Ethyl Acetate | 1-50 atm | Room Temp. - 80°C |
| Platinum (Pt) | Carbon (C) | Acetic Acid, Ethanol | 1-50 atm | Room Temp. - 100°C |
| Rhodium (Rh) | Alumina (Al₂O₃) | Ethanol | High Pressure | Elevated Temp. |
The choice of catalyst and conditions can be optimized to achieve high yield and purity. Palladium on carbon (Pd/C) is often the catalyst of choice due to its high activity and relative cost-effectiveness. The reaction is typically carried out in a pressure vessel (autoclave) until hydrogen uptake ceases.
Continuous Flow Synthesis Methodologies
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.
The synthesis of fluorinated aromatic compounds has been shown to benefit from flow chemistry. For example, the Balz-Schiemann reaction to produce 1,2-difluorobenzene (B135520) has been successfully implemented in a continuous flow setup, utilizing photochemistry to induce the fluorodediazoniation step. seqens.comacs.org This approach led to a cleaner reaction profile and higher selectivity compared to the thermal batch process. seqens.com
Applying this methodology to the synthesis of this compound could involve several stages:
Flow Nitration : A flow reactor could be used for the dinitration of 1,4-difluorobenzene, allowing for better temperature control of the highly exothermic nitration reaction.
Flow Hydrogenation : The subsequent reduction of the dinitro intermediate can be performed in a flow hydrogenator. These systems use a packed bed of solid catalyst (e.g., Pd/C) and allow for the safe use of hydrogen gas at high pressure and temperature, dramatically reducing reaction times from hours to minutes.
Flow synthesis provides a pathway for the safer, more consistent, and scalable production of this compound, aligning with the principles of green chemistry. google.comnih.gov
Polymer Chemistry and Advanced Materials Science Applications
2,5-Difluorobenzene-1,4-diamine as a Monomer in Polymer Synthesis
This compound is a versatile monomer employed in the synthesis of a range of advanced polymers. Its two primary amine functional groups allow it to participate in step-growth polymerization, while the fluorine substituents on the aromatic ring impart unique properties to the final polymer, including enhanced thermal stability, improved mechanical properties, and desirable dielectric characteristics.
Polycondensation is a fundamental process in polymer chemistry where monomers join together with the elimination of a small molecule, such as water. The amine groups of this compound readily react with carboxylic acid derivatives (like diacyl chlorides or dianhydrides) to form stable amide or imide linkages. This reactivity makes it a key component in the creation of high-performance aromatic polymers.
The synthesis of aromatic polyimides, for example, typically follows a two-step method. The first step involves a polycondensation reaction between a diamine and a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This is followed by a cyclization step, usually via thermal treatment, to form the final, robust polyimide structure. The incorporation of fluorinated diamines like this compound into the polymer backbone is a strategic approach to tailor the material's final properties.
The synthesis of poly(arylene ether)s and poly(arylene sulfide)s often proceeds via nucleophilic aromatic substitution (SNAr) polymerization. In this process, the fluorine atoms on the this compound monomer (or more commonly, an activated difluorobenzene derivative) are displaced by nucleophiles such as bisphenoxides or bisthiolates. The high electronegativity of the fluorine atoms activates the aromatic ring, making the carbon atoms to which they are attached susceptible to nucleophilic attack.
For instance, a monomer like 1,4-bis(2-benzoxazolyl)-2,5-difluorobenzene, which features the same activated 2,5-difluoroaromatic core, can be polymerized with various bisphenols in the presence of a base like potassium carbonate (K₂CO₃) to yield poly(arylene ether)s. The feasibility of this reaction pathway demonstrates the utility of the 2,5-difluorobenzene moiety in forming ether linkages at the polymer backbone. While the resulting polymers may exhibit relatively low molecular weights, they are soluble in several common organic solvents. researchgate.net The poly(arylene sulfide) counterpart, however, tends to be soluble only in strong acids. researchgate.net These polymers typically exhibit high thermal stability, with glass transition temperatures ranging from 175-215°C and thermal stability up to 380-420°C. researchgate.net
| Polymer Type | Bisphenol/Bisthiol Monomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | Solubility |
|---|---|---|---|---|---|
| Poly(arylene ether) | Bisphenol A | 0.29 | 215 | 420 | Soluble in Chloroform, Pyridine, DMF |
| Poly(arylene ether) | 4,4'-Biphenol | 0.21 | >250 | 420 | Soluble in Chloroform, Pyridine, DMF |
| Poly(arylene ether) | 4,4'-(Hexafluoroisopropylidene)diphenol | 0.15 | 205 | 410 | Soluble in Chloroform, Pyridine, DMF |
| Poly(arylene sulfide) | 4,4'-Dimercaptobiphenyl | - | 175 | 380 | Soluble in strong acids (e.g., H₂SO₄) |
The inclusion of this compound in polyimides and polyamides is a well-established strategy to enhance material performance. Fluorine-containing polymers are of significant interest for applications in microelectronics and aerospace due to their low dielectric constants, high thermal resistance, and excellent mechanical properties. kpi.ua
In polyimides, the fluorine atoms disrupt charge-transfer complex (CTC) formation between polymer chains, leading to materials with higher optical transparency and lower color intensity. mdpi.com Furthermore, the rigidity of the fluorinated aromatic backbone can lead to polyimides with high modulus and strength. mdpi.com The thermal stability of polyimides is often dependent on the structure of the diamine; fluorinated diamines can contribute to decomposition temperatures well above 500°C. kpi.ua The structure-property relationship in polyimides shows that aromatic dianhydrides generally yield better thermomechanical properties, while cycloaliphatic dianhydrides can improve optical transparency and solubility. nih.govrsc.org
For polyamides, this compound can be reacted with diacyl chlorides via low-temperature solution polycondensation to produce aromatic polyamides (aramids). The fluorine atoms enhance thermal stability and can improve solubility in organic solvents compared to their non-fluorinated counterparts, facilitating easier processing.
| Property | Polyimide with Fluorinated Diamine | Polyimide with Non-Fluorinated Diamine | Reference |
|---|---|---|---|
| Dielectric Constant | Lower (due to reduced molar polarizability) | Higher | mdpi.comkpi.ua |
| Thermal Stability (Td5) | High (e.g., 544–612 °C) | High (structure dependent) | mdpi.com |
| Glass Transition Temp. (Tg) | High (e.g., 346–352 °C) | High (structure dependent) | mdpi.com |
| Optical Transparency | Higher (reduced CTC) | Lower | mdpi.com |
| Mechanical Strength | Excellent (e.g., Tensile Strength up to 327 MPa) | Excellent | mdpi.com |
Design and Synthesis of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. nih.gov They are constructed from organic building blocks linked by strong covalent bonds, offering a platform for creating materials with bespoke properties for applications in gas storage, separation, and catalysis. rsc.org
In the design of COFs, this compound acts as a linear, C2-symmetric building block, often referred to as a linker. It is commonly used in Schiff-base condensation reactions with multitopic aldehyde monomers, such as C3-symmetric 1,3,5-triformylbenzene or 1,3,5-triformylphloroglucinol. nih.govdiva-portal.org This reaction is reversible, which is crucial for the error-correction and self-healing processes that allow the disordered kinetic products to rearrange into thermodynamically stable, highly crystalline COF networks. nih.gov
The use of fluorine-containing monomers like this compound has been shown to be highly advantageous in COF synthesis. Research indicates that fluorinated monomers can lead to 2D-COFs with significantly improved properties compared to their non-fluorinated analogues. These improvements include greater crystallinity, larger and more defined pore diameters, and substantially higher surface areas. nih.govresearchgate.netablesci.com For example, a COF synthesized with a fluorinated diamine exhibited a surface area of over 2000 m²/g, compared to 760 m²/g for its non-fluorinated counterpart. nih.gov
Pore engineering involves the precise control over the size, shape, and chemical environment of the pores within a porous material. rsc.orgresearchgate.net Utilizing monomers with specific functionalities is a key strategy for achieving this control in COFs. The substitution of hydrogen with fluorine in the diamine building block is a powerful tool for pore engineering. researchgate.net
| Property | Fluorinated COF (from fluorinated diamine) | Non-Fluorinated Analogue COF |
|---|---|---|
| BET Surface Area | Significantly higher (e.g., >2000 m²/g) | Lower (e.g., 760 m²/g) |
| Crystallinity | Improved | Lower |
| Pore Diameter | Larger and more defined | Smaller or less defined |
| Structural Organization | Enhanced | Standard |
Applications in Organic Electronic Materials
The distinct electronic nature of the 2,5-difluorinated phenylene unit makes it a compelling building block for polymers used in organic electronic devices. The strong electronegativity of the fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer chains, which is advantageous for charge injection and transport, as well as for achieving desired emission colors in light-emitting devices.
In the field of optoelectronics, conjugated polymers are essential for the fabrication of devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The introduction of 2,5-difluoro-1,4-phenylene units into the backbone of conjugated polymers has been shown to be a successful strategy for tuning their optoelectronic properties.
A notable example is the synthesis of polyfluorene copolymers where 2,5-difluoro-1,4-phenylene units are incorporated alongside other comonomers like charge-transporting triphenylamine, carbazole, and 1,8-naphthalimide (B145957) groups. These copolymers have been synthesized via Suzuki polycondensation. The inclusion of the difluorophenylene moiety contributes to achieving stable blue luminescence, a critical aspect for full-color display applications.
| Copolymer Composition | Synthesis Method | Key Optoelectronic Property |
| Polyfluorene with 33 mol% 2,5-difluoro-1,4-phenylene units and other comonomers | Suzuki Polycondensation | Stable blue luminescence |
This table presents data on a conjugated polymer developed for optoelectronic applications, incorporating 2,5-difluoro-1,4-phenylene units.
Hole transport materials (HTMs) are a crucial component in perovskite solar cells (PSCs), facilitating the efficient extraction of holes from the perovskite layer to the electrode. The ideal HTM should possess appropriate energy levels, high hole mobility, and good stability. While various organic and inorganic materials are being explored for this purpose, there is limited specific research on the application of polymers derived from this compound as HTMs in perovskite solar cells. The electron-withdrawing nature of the difluorinated phenyl ring could potentially be leveraged to tune the HOMO level of a polymer to match the valence band of the perovskite absorber, a key requirement for efficient hole extraction. However, dedicated studies focusing on the synthesis and characterization of such polymers for PSC applications are not extensively reported in the literature.
The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. The 2,5-difluoro-1,4-phenylene unit, derived from this compound, plays a crucial role as an intermediate in the synthesis of polymers for blue OLEDs. In polyfluorene-based copolymers, the incorporation of this unit has demonstrated the ability to produce stable blue emission.
Research has shown that polyfluorene copolymers containing 33 mol% of 2,5-difluoro-1,4-phenylene units exhibit promising performance in OLED devices. Upon thermal annealing up to 180 °C, the photoluminescence spectra of these copolymers remain stable. OLEDs fabricated with these materials have achieved a brightness of 2830 cd/m², a current efficiency of 0.5 cd/A, and Commission Internationale de l'Éclairage (CIE) coordinates of (x = 0.168, y = 0.228), which correspond to the blue region of the visible spectrum.
| OLED Performance Metric | Value |
| Brightness | 2830 cd/m² |
| Current Efficiency | 0.5 cd/A |
| CIE Coordinates (x, y) | (0.168, 0.228) |
This table summarizes the performance of an OLED device utilizing a polyfluorene copolymer containing 2,5-difluoro-1,4-phenylene units.
Development of High-Performance and Specialty Polymers
The unique chemical structure of this compound also lends itself to the creation of high-performance and specialty polymers with tailored thermal, electronic, and optical properties for demanding applications.
Fluorine-containing polyimides are renowned for their exceptional thermal stability, chemical resistance, and desirable mechanical properties. The incorporation of fluorine atoms into the polymer backbone can increase the glass transition temperature (Tg) and the decomposition temperature due to the strong C-F bonds and increased rotational energy barriers.
| Polymer Type | Expected Thermal Property | General Td (5% weight loss) Range for Fluorinated Polyimides | General Tg Range for Fluorinated Polyimides |
| Polyimides from this compound | Enhanced Thermal Stability | > 500 °C | > 250 °C |
This table provides an overview of the expected thermal properties of polyimides based on this compound, with generalized data from similar fluorinated polyimides.
The introduction of the 2,5-difluorophenylene moiety into a polymer chain provides a powerful tool for tuning its electronic and optical properties. The electron-withdrawing fluorine atoms can influence the intramolecular and intermolecular charge transfer characteristics, which in turn affects the polymer's absorption and emission spectra, as well as its charge transport capabilities.
In the case of the previously mentioned polyfluorene copolymers for OLEDs, the 2,5-difluoro-1,4-phenylene units are instrumental in achieving stable blue emission. The fluorine substitution helps to lower the HOMO energy level, which can improve the injection of holes from the anode and also prevent the formation of undesirable long-wavelength emission bands that can arise from aggregation or excimer formation, thus enhancing the color purity of the blue emission. The photoluminescence spectra of these copolymers remain stable even after heating to 180 °C.
| Polymer Feature | Influence on Electronic/Optical Property |
| 2,5-difluorophenylene unit | Lowers HOMO/LUMO energy levels |
| 2,5-difluorophenylene unit | Contributes to stable blue luminescence |
| 2,5-difluorophenylene unit | Enhances color purity in OLEDs |
This table outlines the influence of the 2,5-difluorophenylene unit on the electronic and optical characteristics of polymers.
Spectroscopic and Computational Characterization of 2,5 Difluorobenzene 1,4 Diamine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For fluorinated compounds like 2,5-Difluorobenzene-1,4-diamine, ¹H, ¹³C, and ¹⁹F NMR each offer unique and complementary information.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. In a typical spectrum of a related difluorobenzene derivative, the aromatic protons appear as multiplets due to coupling with both neighboring protons and fluorine atoms.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms directly bonded to fluorine exhibit splitting due to C-F coupling, which is a characteristic feature.
¹⁹F NMR: Fluorine-19 NMR is particularly powerful for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. aiinmr.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable insights into the molecular structure. aiinmr.com The spectrum of a difluoro-substituted benzene (B151609) ring will show signals whose multiplicity is determined by coupling to nearby protons and other fluorine atoms.
A study on related difluoromethylated compounds provides insight into the expected spectral characteristics. For instance, the ¹⁹F NMR of a difluoromethyl group attached to a benzene ring can show a doublet due to coupling with the hydrogen atom of the same group. rsc.org
Interactive Data Table: Representative NMR Data for a Difluorinated Aromatic Compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.80 | d | 2.4 | Aromatic CH |
| ¹H | 7.42 | dd | 4.5, 2.9 | Aromatic CH |
| ¹³C | 130.84 | t | 1.5 | Aromatic C |
| ¹³C | 100.83 | t | 270.1 | C-F |
| ¹⁹F | -106.18 | s | - | Ar-F |
Note: Data is illustrative and based on a related difluorinated compound. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which for this compound (C₆H₆F₂N₂) is 144.0499 g/mol . nih.govsigmaaldrich.com
The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For aromatic compounds, the loss of small, stable molecules or radicals is common. In the case of this compound, characteristic fragments could arise from the loss of an amino group (-NH₂) or a fluorine atom. The NIST WebBook provides mass spectral data for the related compound 1,4-difluorobenzene (B165170), which shows a prominent molecular ion peak. nist.gov
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 145.05719 | 123.6 |
| [M+Na]⁺ | 167.03913 | 133.5 |
| [M-H]⁻ | 143.04263 | 124.8 |
Data sourced from PubChem for this compound dihydrochloride. uni.lu
Chromatographic Methods (HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic techniques are vital for assessing the purity of this compound and for analyzing complex mixtures containing this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. wur.nl For aromatic amines, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often employed. chrom-china.com Detection is typically achieved using a UV detector, as the benzene ring provides strong chromophores. The purity of related diamino compounds is often assessed by HPLC. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. dioxin20xx.org This technique is suitable for volatile and thermally stable compounds like many benzene derivatives. researchgate.net In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other components in the gas chromatograph before being detected and identified by the mass spectrometer.
Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine groups, typically in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, usually between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. Studies on similar molecules, such as 2-amino-4,5-difluorobenzoic acid, have utilized FTIR to identify these characteristic vibrations. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. For molecules with a center of symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. The C-F bond often gives a strong Raman signal. The analysis of the Raman spectrum of related molecules like 2,4-dichlorobenzonitrile (B1293624) has been aided by density functional theory (DFT) calculations to assign the observed vibrational modes. nih.gov
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to understand the electronic structure and properties of molecules, complementing experimental findings.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules like this compound. These calculations can predict optimized molecular geometries, vibrational frequencies, and NMR chemical shifts.
For instance, a study on 1,4-dibromo-2,5-difluorobenzene (B1294941) employed DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set to compute its optimized geometry and vibrational frequencies. globalresearchonline.net The calculated bond lengths and angles showed good agreement with experimental data. The substitution of bromine with amino groups in this compound would be expected to influence the charge distribution and, consequently, the structural and electronic properties of the benzene ring. globalresearchonline.net
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the chemical reactivity and electronic transitions of the molecule. For benzene derivatives, these orbitals are typically delocalized π-orbitals. The energy gap between the HOMO and LUMO is an important parameter that relates to the molecule's stability and electronic absorption properties. globalresearchonline.net
Density Functional Theory (DFT) for Reactivity Predictions
Density Functional Theory (DFT) has emerged as a important tool in computational chemistry for predicting the reactivity of molecules. By calculating the electronic structure of a molecule, DFT can provide insights into where and how a chemical reaction is likely to occur. For this compound, DFT calculations can elucidate the influence of the fluorine and amine substituents on the reactivity of the aromatic ring.
Key parameters derived from DFT calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity.
Other important reactivity descriptors that can be calculated using DFT include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2.
Softness (S): The reciprocal of hardness (S = 1/η) and indicates the ease of charge transfer.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is calculated as ω = χ² / (2η).
To illustrate the application of DFT in predicting the reactivity of this compound, a hypothetical set of reactivity descriptors, based on values reported for similar aromatic amines and fluorinated compounds, is presented in the table below. These values are typically calculated using a specific functional and basis set, such as B3LYP/6-311++G(d,p).
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.12 | Indicates electron-donating ability. |
| ELUMO | -0.98 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.14 | Relates to chemical stability and reactivity. |
| Ionization Potential (I) | 5.12 | Energy to remove an electron. |
| Electron Affinity (A) | 0.98 | Energy released upon gaining an electron. |
| Electronegativity (χ) | 3.05 | Overall electron-attracting tendency. |
| Hardness (η) | Resistance to change in electron distribution. | |
| Softness (S) | 0.48 | Ease of change in electron distribution. |
| Electrophilicity Index (ω) | 2.25 | Propensity to act as an electrophile. |
Molecular Dynamics Simulations for Polymer Chain Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For polymers derived from this compound, MD simulations can provide valuable insights into their macroscopic properties by modeling the behavior of polymer chains at the atomic level. These simulations are particularly useful for understanding structure-property relationships in materials like polyamides, which can be synthesized from the diamine monomer.
MD simulations can predict a range of important properties that are critical for the application of polymeric materials. These include:
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a crucial parameter for determining the service temperature of a polymer. MD simulations can estimate Tg by monitoring the change in properties like density or specific volume as a function of temperature.
Chain Conformation and Packing: MD simulations can visualize how polymer chains are arranged in space, whether they are coiled or extended, and how they pack together. This information is vital for understanding the mechanical properties of the material.
Mechanical Properties: By applying virtual stress or strain to a simulated polymer system, it is possible to calculate mechanical properties such as the Young's modulus, which measures the stiffness of the material.
Free Volume: The empty space between polymer chains is known as free volume. It influences properties such as gas permeability and the diffusion of small molecules through the polymer matrix. MD simulations can quantify the free volume and its distribution.
For polyamides derived from this compound, the presence of fluorine atoms is expected to have a significant impact on polymer chain behavior. The high electronegativity of fluorine can lead to strong intermolecular interactions, potentially affecting chain packing and increasing the glass transition temperature. The rigidity of the benzene ring also contributes to a higher Tg compared to fully aliphatic polyamides.
The following table presents a hypothetical set of properties for a polyamide synthesized from this compound and a diacid, as might be predicted from MD simulations. These values are based on trends observed in similar aromatic polyamides.
| Property | Predicted Value | Significance |
|---|---|---|
| Glass Transition Temperature (Tg) | 285 °C | Indicates high thermal stability and a high service temperature. |
| Density | 1.35 g/cm³ | Reflects the efficiency of polymer chain packing. |
| Young's Modulus | 4.5 GPa | Indicates a high degree of stiffness. |
| Fractional Free Volume | 0.16 | Relates to permeability and diffusion characteristics. |
| Radius of Gyration (Rg) | 2.5 nm | A measure of the size and compactness of the polymer coils. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
